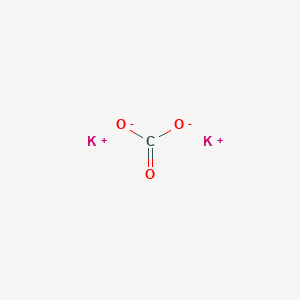
Potassium carbonate
Cat. No. B104465
Key on ui cas rn:
584-08-7
M. Wt: 138.205 g/mol
InChI Key: BWHMMNNQKKPAPP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US08771403B2
Procedure details


Heating a slurry with the initial composition of 50 ml water, 38.18 g KHCO3, and 23.65 g K2CO3 at 126.5° C. and 1.4 atm. produced 36.58 g K2CO3 and 11.65 g CO2, and the pH in the solution was 11.43. The total energy demand was estimated to be 2714 kJ/kg CO2, including 1042 sensible heat, 193 latent heat, and 1479 enthalpy.
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:4])([O-:3])=[O:2].[K+:5].[K+]>O>[C:1]([O-:4])([O-:3])=[O:2].[K+:5].[K+:5].[C:1](=[O:3])=[O:2] |f:0.1.2,4.5.6|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


